

Characterization of Tofacitinib Impurities Using High-Resolution Mass Spectrometry

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Application Note

Abstract

Tofacitinib, an oral Janus kinase (JAK) inhibitor, is a crucial therapeutic agent for autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[1] Ensuring the safety and efficacy of Tofacitinib requires stringent control over its impurity profile. This application note details a comprehensive workflow for the identification and characterization of process-related impurities and degradation products of Tofacitinib using high-resolution liquid chromatography-mass spectrometry (LC-HRMS). The protocol includes forced degradation studies to simulate various stress conditions and highlights the utility of time-of-flight (TOF) mass spectrometry for accurate mass measurements and structural elucidation of impurities.

Introduction

The manufacturing process of active pharmaceutical ingredients (APIs) can introduce various impurities, including synthetic intermediates and process-related compounds.[1] Furthermore, the API can degrade under various environmental conditions during storage and handling, leading to the formation of degradation products.[1] These impurities, even at trace levels, can impact the safety, efficacy, and quality of the final drug product.[2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities above certain thresholds.[3]



Tofacitinib, with its complex chemical structure, is susceptible to degradation through hydrolysis, oxidation, and thermal stress.[2][3] High-resolution mass spectrometry (HRMS) offers unparalleled sensitivity and mass accuracy, making it an indispensable tool for the definitive identification and structural elucidation of unknown impurities.[4] This note provides a detailed protocol for the characterization of Tofacitinib impurities using a state-of-the-art LC-HRMS system.

Experimental Protocols Materials and Reagents

- Tofacitinib Citrate reference standard and impurity standards (e.g., Amine impurity, Dihydro impurity, Benzyl impurity) were obtained from a commercial source.[5]
- HPLC-grade acetonitrile, methanol, and water were used.[5]
- Ammonium acetate, formic acid, potassium dihydrogen phosphate, and potassium hydroxide
 of analytical grade were used for mobile phase preparation.[3][5]
- Hydrochloric acid, sodium hydroxide, and hydrogen peroxide (30%) were used for forced degradation studies.[5]

Forced Degradation Studies

Forced degradation studies were conducted to assess the stability of Tofacitinib under various stress conditions as per ICH guidelines.[2][3]

- Acid Hydrolysis: Tofacitinib solution was treated with 0.1 M HCl at room temperature.
- Base Hydrolysis: Tofacitinib solution was treated with 0.1 M NaOH at room temperature. In some cases, a milder condition of 0.05 N NaOH for a shorter duration was used to control the degradation to about 25%.[6]
- Oxidative Degradation: Tofacitinib solution was treated with 3% hydrogen peroxide.
- Thermal Degradation: Tofacitinib solid was exposed to high temperatures (e.g., 50°C).
- Photolytic Degradation: Tofacitinib solid was exposed to UV light (e.g., 254 nm).



Liquid Chromatography Conditions

The separation of Tofacitinib and its impurities was achieved using a reverse-phase liquid chromatography (RP-LC) system with the following parameters:

Parameter	Condition	
Column	LiChrospher C18 (250 mm × 4.6 mm, 5 μm) or Waters XBridge BEH Shield RP18 (150 mm x 4.6 mm, 2.5 μm)	
Mobile Phase A	0.1% Ammonium acetate solution (pH adjusted to 4.0 with formic acid) or a buffer of potassium dihydrogen phosphate and 1-Octane sulfonic acid sodium salt (pH 5.5)	
Mobile Phase B	Acetonitrile	
Gradient Elution	A linear gradient was employed to ensure the separation of all impurities. A typical gradient starts with a higher percentage of Mobile Phase A and gradually increases the percentage of Mobile Phase B.	
Flow Rate	1.0 mL/min	
Column Temperature	25°C or 45°C	
Injection Volume	10 μL	
Detector	PDA/UV detector set at 280 nm or 210 nm	

High-Resolution Mass Spectrometry Parameters

A high-resolution time-of-flight (TOF) mass spectrometer was used for the detection and structural identification of the impurities.



Parameter	Condition	
Ionization Mode	Electrospray Ionization (ESI) in positive mode	
Mass Analyzer	Quadrupole Time-of-Flight (Q-TOF)	
Scan Range	m/z 50-1000	
Data Acquisition	MS and auto MS/MS mode to obtain precursor and product ion information simultaneously.	
Mass Accuracy	Sub-ppm mass accuracy is crucial for generating accurate molecular formulas.[7]	

Results and Discussion Tofacitinib Signaling Pathway

Tofacitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the signaling pathway for numerous cytokines and growth factors. This inhibition modulates the immune response, which is beneficial in autoimmune diseases.



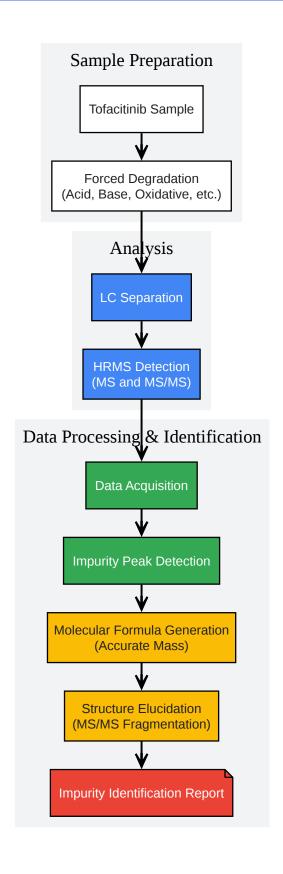
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Caption: To facitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Workflow for Impurity Characterization

The systematic workflow for identifying and characterizing Tofacitinib impurities involves several key steps, from sample preparation through data analysis.





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Caption: Workflow for **Tofacitinib impurity** characterization.



Impurity Profiling Results

Forced degradation studies revealed that Tofacitinib is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under photolytic and thermal stress.[2][3] The high-resolution mass spectrometer enabled the accurate mass measurement of the parent drug and its impurities, facilitating the generation of elemental compositions. Subsequent MS/MS analysis provided fragmentation patterns that were used to elucidate the structures of the impurities.

A study identified eleven major related substances, including five process-related substances and six degradation products.[2][3] Some of the commonly identified impurities are listed in the table below.

Impurity Name	Molecular Formula	Observed m/z	Туре
Tofacitinib	C16H20N6O	313.1777	API
Amide-TOFT	C16H22N6O2	331.1882	Degradation Product
Dihydro-TOFT	C16H22N6O	315.1933	Process-Related
Descyanoacetyl-TOFT	C13H19N5	246.1719	Degradation Product
Chloro-TOFT	C16H19CIN6O	347.1387	Process-Related
Benzyl-TOFT	C23H26N6O	403.2246	Process-Related
N-Nitroso Tofacitinib	C16H19N7O2	342.1678	Potential Contaminant

Note: The observed m/z values are for the protonated molecules [M+H]+ and are examples. Actual values may vary slightly depending on the instrument and calibration.

The degradation pathways of Tofacitinib were proposed based on the identified structures. For instance, hydrolysis of the cyano group leads to the formation of the amide impurity (Amide-TOFT), while cleavage of the cyanoacetyl group results in Descyanoacetyl-TOFT.

Conclusion

This application note demonstrates a robust and reliable LC-HRMS method for the comprehensive characterization of Tofacitinib impurities. The combination of forced degradation



studies and high-resolution mass spectrometry provides a powerful tool for identifying process-related impurities and degradation products. This workflow is essential for ensuring the quality, safety, and efficacy of Tofacitinib and can be readily implemented in quality control laboratories and drug development settings. The detailed protocols and data presented herein serve as a valuable resource for researchers and scientists involved in the analysis of Tofacitinib and other pharmaceutical compounds.

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